![molecular formula C6H6Cl3N3 B067708 2,6-dichloropyridine-4-carboximidamide Hydrochloride CAS No. 175204-59-8](/img/structure/B67708.png)
2,6-dichloropyridine-4-carboximidamide Hydrochloride
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Description
Synthesis Analysis
The synthesis of pyridine derivatives involves various strategies, including the displacement of nitro groups with phenoxide ions and subsequent reactions leading to the formation of the desired product. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized from 4-nitrophthalonitrile by phenoxide ion displacement, followed by acidic hydrolysis and cyclodehydration (Wang et al., 2006).
Molecular Structure Analysis
The molecular and electronic structure of pyridine derivatives can be authenticated through detailed spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR. These studies provide insights into the compound's molecular geometry, vibrational modes, and electronic properties (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including condensation reactions that lead to the synthesis of complex molecules. These reactions are crucial for understanding the compound's reactivity and potential applications in materials science and other fields (Fernández et al., 2014).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, thermal stability, and mechanical properties, can be evaluated through various experiments. For example, polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents and display excellent thermal stability (Wang et al., 2006).
Scientific Research Applications
Chemical Properties and Complex Formation
2,6-Dichloropyridine-4-carboximidamide hydrochloride plays a crucial role in coordination chemistry due to its ability to form complexes with various metals. This ability stems from its chemical structure, which allows for diverse interactions. Research into the chemistry and properties of compounds similar to 2,6-dichloropyridine derivatives has shown significant variability. These compounds, including their protonated and/or deprotonated forms, have been analyzed for their spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activity. This broad research spectrum suggests potential interest in further investigating unknown analogues of 2,6-dichloropyridine-4-carboximidamide hydrochloride and their applications in scientific research (Boča, Jameson, & Linert, 2011).
Applications in Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, derived from structures akin to 2,6-dichloropyridine-4-carboximidamide hydrochloride, is notably valuable in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Recent investigations have focused on the synthesis of substituted pyranopyrimidine scaffolds using hybrid catalysts, highlighting the significance of these derivatives in the development of lead molecules for pharmaceutical applications. This research underscores the compound's role in advancing synthetic pathways for medically relevant structures (Parmar, Vala, & Patel, 2023).
Role in Analytical Chemistry
2,6-Dichloropyridine-4-carboximidamide hydrochloride and its derivatives also find applications in analytical chemistry, particularly in the development of sensitive and selective analytical methods for the detection and quantification of biologically active molecules. For instance, the analysis of heterocyclic aromatic amines, such as PhIP, and their metabolites in biological matrices, foodstuff, and beverages involves methodologies that could be applicable to or enhanced by compounds with similar chemical structures. The detailed analytical techniques, including liquid and gas chromatography coupled with mass spectrometry, underscore the compound's relevance in toxicological studies and food safety research (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of compounds similar to 2,6-dichloropyridine-4-carboximidamide hydrochloride, particularly herbicides like 2,4-D, have been the subject of intensive study. These investigations reveal the mechanisms through which such compounds enter the environment, their toxicological effects on non-target organisms, and strategies for their mitigation and biodegradation. This area of research is crucial for understanding the environmental impact of these chemicals and developing sustainable practices for their use and disposal (Islam et al., 2017).
properties
IUPAC Name |
2,6-dichloropyridine-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-4-1-3(6(9)10)2-5(8)11-4;/h1-2H,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYKXMZAQVBDQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381930 |
Source
|
Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloropyridine-4-carboximidamide Hydrochloride | |
CAS RN |
175204-59-8 |
Source
|
Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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